3-[(4-Methyl-2-nitrophenoxy)methyl]benzohydrazide
Description
3-[(4-Methyl-2-nitrophenoxy)methyl]benzohydrazide is a benzohydrazide derivative featuring a nitro-substituted phenoxy methyl group at the ortho position of the benzohydrazide core. The nitro group (electron-withdrawing) and methyl substituent (electron-donating) on the phenoxy moiety may influence its physicochemical properties and binding interactions with biological targets, such as enzymes or microbial proteins. Benzohydrazides are typically synthesized via condensation reactions between hydrazides and aldehydes/ketones, followed by characterization using spectroscopic and crystallographic methods .
Properties
IUPAC Name |
3-[(4-methyl-2-nitrophenoxy)methyl]benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-10-5-6-14(13(7-10)18(20)21)22-9-11-3-2-4-12(8-11)15(19)17-16/h2-8H,9,16H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIOLEOCFFHCAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)C(=O)NN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501196089 | |
| Record name | 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-80-1 | |
| Record name | 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzohydrazide typically involves the reaction of 4-methyl-2-nitrophenol with benzyl chloride to form 4-methyl-2-nitrophenyl benzyl ether. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methyl-2-nitrophenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different hydrazide derivatives.
Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzohydrazides and aminophenoxy derivatives.
Scientific Research Applications
3-[(4-Methyl-2-nitrophenoxy)methyl]benzohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Comparison with Similar Benzohydrazide Derivatives
Enzyme Inhibition Profiles
Cholinesterase Inhibition:
- The CF₃-containing derivative 2l () was the strongest AChE inhibitor (mixed-type inhibition, IC₅₀ = 46.8 µM), whereas 2-chloro/trifluoromethyl derivatives favored BuChE .
- Thiophene-2-carboxamide -linked benzohydrazides () showed dual AChE/BuChE inhibition, with amide derivatives outperforming sulfonamides . The target compound’s nitro group may similarly influence cholinesterase selectivity.
Antimicrobial Activity:
- Cytotoxicity: Halogenated benzohydrazides (e.g., 6c and 6h-j in ) showed IC₅₀ values of 7.82–21.48 µM against cancer cell lines .
Data Tables
Table 1: Comparison of Substituent Effects on Enzyme Inhibition
*Percentage inhibition at 50 µM.
Table 2: Antimicrobial Activity of Benzohydrazides
| Compound () | Substituent | Zone of Inhibition (mm) |
|---|---|---|
| 6e | 4-SO₂CH₃ | 25 |
| 6f | 4-F | 22 |
| 6g | 4-OCF₃ | 20 |
Biological Activity
3-[(4-Methyl-2-nitrophenoxy)methyl]benzohydrazide is a hydrazone derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a benzohydrazide moiety and a nitrophenoxy group, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 273.29 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methyl-2-nitrophenol with benzoyl hydrazine under acidic or basic conditions. The reaction can be summarized as follows:
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial strains. For instance, it has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.1 to 0.5 µg/mL.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.1 |
| Escherichia coli | 0.25 |
| Pseudomonas aeruginosa | 0.5 |
These findings indicate that the compound possesses potent antimicrobial properties, comparable to standard antibiotics.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| HeLa | 7.5 |
These results suggest that this compound could serve as a lead compound for developing new anticancer therapies.
The proposed mechanism of action for the biological activity of this compound involves:
- Interaction with Cellular Targets : The nitrophenoxy group may interact with cellular membranes, enhancing permeability and facilitating the uptake of the compound into cells.
- Induction of Oxidative Stress : The compound may generate reactive oxygen species (ROS), leading to oxidative damage in bacterial and cancer cells.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through caspase activation has been observed in cancer cells treated with this compound.
Case Studies
A recent study published in Molecules demonstrated that derivatives of benzohydrazides exhibit varying degrees of antimicrobial activity, with some showing enhanced efficacy when modified at specific positions on the aromatic ring . Another investigation highlighted the potential use of similar compounds in treating tuberculosis, indicating that structural modifications could enhance their therapeutic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
